Fluconazole Glucuronide

説明

Structure

3D Structure

特性

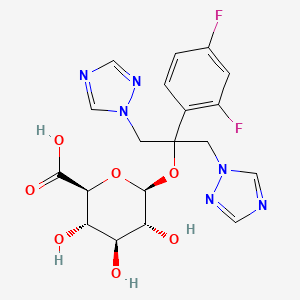

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N6O7/c20-10-1-2-11(12(21)3-10)19(4-26-8-22-6-24-26,5-27-9-23-7-25-27)34-18-15(30)13(28)14(29)16(33-18)17(31)32/h1-3,6-9,13-16,18,28-30H,4-5H2,(H,31,32)/t13-,14-,15+,16-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQIGLSHRFZUJD-RPUYLAQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N6O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747791 |

Source

|

| Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136134-23-1 |

Source

|

| Record name | Fluconazole glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136134231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUCONAZOLE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KH0107L73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Discovery and Identification of Fluconazole Metabolites

Part 1: The Metabolic Stability Paradigm

Introduction: The Triazole Pivot

In the history of antifungal pharmacokinetics, the discovery of fluconazole marked a definitive pivot from "metabolic clearance" to "renal clearance." Prior to fluconazole, imidazole antifungals like ketoconazole were heavily metabolized by the liver, leading to variable bioavailability and significant hepatotoxicity risks.

The discovery team at Pfizer, led by Richardson, Brammer, and Tarbit, sought a molecule with high water solubility and metabolic inertness. The resulting molecule, fluconazole (UK-49,858) , achieved this through two structural innovations:

-

Bis-triazole substitution: Replacing the imidazole ring reduced susceptibility to oxidative attack.

-

Difluorophenyl group: Halogenation blocked metabolic sites on the aromatic ring, preventing hydroxylation.

This guide details the technical workflow used to validate this stability and identify the trace metabolites that do form.

The Core Discovery

The seminal metabolic study (Brammer et al., 1991) revealed a pharmacokinetic profile radically different from its predecessors. In humans, 80% of the administered dose was excreted unchanged in the urine .[1][2] This finding confirmed that fluconazole is not a primary substrate for CYP450 enzymes but rather a potent inhibitor.

Part 2: Analytical Architecture

To identify the minor metabolic products of a highly stable compound, researchers employed a radiotracer strategy combined with high-resolution chromatography.

The Radiolabeling Strategy

The detection of metabolites accounting for <10% of the dose required high-sensitivity radiolabeling.

-

Isotope:

C (Carbon-14). -

Label Position: The label was incorporated into the chemically stable triazole rings or the central carbon to ensure that metabolic cleavage (if it occurred) would still yield detectable fragments.

-

Dose: Single oral capsule (50 mg) containing ~100 µCi of

C-fluconazole.[1]

Biological Matrix Processing

The challenge was separating the massive "parent" peak from the minor metabolite peaks without saturation.

-

Matrices: Plasma, Urine (0-144h), and Feces.[1]

-

Extraction: Unlike lipophilic azoles requiring aggressive organic solvent extraction, fluconazole's hydrophilicity allowed for direct injection of urine or simple solid-phase extraction (SPE) using C18 cartridges.

Part 3: Identification of Specific Metabolites

Only two distinct metabolic pathways were identified in the human species, accounting for approximately 11% of the urinary excretion.[1][2]

Metabolite 1: Fluconazole N-Oxide (2.0%)

-

Mechanism: Oxidation of the nitrogen atom on the triazole ring.

-

Identification: Mass spectrometry (FAB-MS in early studies, ESI-MS in later validations) showed a molecular ion shift of +16 Da (M+16).

-

Causality: While azoles inhibit CYP450, this minor oxidation suggests a residual interaction with flavin-containing monooxygenases (FMO) or specific CYP isoforms, though the turnover is negligible.

Metabolite 2: Fluconazole Glucuronide (6.5%)

-

Mechanism: Phase II conjugation.

-

Structure: The attachment occurs at the tertiary hydroxyl group (O-glucuronide).

-

Identification: Confirmed via enzymatic hydrolysis.[3] Treatment of the fraction with

-glucuronidase resulted in the disappearance of the metabolite peak and the stoichiometric reappearance of the parent fluconazole peak. -

Significance: The formation of an O-glucuronide on a tertiary alcohol is sterically hindered and chemically difficult, explaining why this pathway is minor compared to the rapid glucuronidation seen in other drugs.

Absence of Cleavage

Crucially, no metabolic cleavage products were detected.[1][2][4] The triazole-carbon bonds and the fluorinated phenyl ring remained intact, validating the "metabolically blockade" design strategy.

Part 4: Experimental Protocols

Protocol A: Foundational Isolation Workflow (Reconstructed)

This protocol reconstructs the original validation workflow used to distinguish the parent drug from its minor metabolites.

Objective: Isolate and quantify

Reagents:

- -glucuronidase (Type H-1 from Helix pomatia).

-

HPLC Mobile Phase: Ammonium acetate (0.05 M, pH 7.0) / Methanol gradient.

-

Scintillation Cocktail.

Step-by-Step Methodology:

-

Sample Collection:

-

Collect total voided urine in 24-hour intervals post-dosing (0-144 hours).

-

Store aliquots at -20°C to prevent spontaneous hydrolysis of unstable conjugates.

-

-

Direct HPLC Fractionation (The "Cold" Check):

-

Inject filtered urine (20-50 µL) directly onto a Reverse-Phase C18 column (250 x 4.6 mm).

-

Gradient: Start 90% Buffer / 10% MeOH

Ramp to 60% MeOH over 30 mins. -

Detection: Couple UV detector (260 nm) in series with a Radiochemical Detector.

-

Result: Observe one dominant peak (Parent, RT ~12 min) and two minor satellite peaks (Polar conjugates).

-

-

Enzymatic Hydrolysis Validation (The "Causality" Check):

-

Aliquot A (Control): Urine + Buffer (pH 5.0) incubated at 37°C for 12 hours.

-

Aliquot B (Active): Urine + Buffer + 1000 Units

-glucuronidase incubated at 37°C for 12 hours. -

Analysis: Analyze both aliquots via HPLC.

-

Confirmation: If the peak at RT ~8 min (Metabolite 2) vanishes in Aliquot B and the Parent peak area increases correspondingly, the metabolite is confirmed as a glucuronide conjugate.

-

-

Mass Spectrometry Confirmation:

-

Isolate the minor peaks via fraction collection.

-

Perform MS analysis (ESI mode).

-

N-Oxide Target: Look for m/z 323 (Parent 307 + 16).

-

Glucuronide Target: Look for m/z 483 (Parent 307 + 176).

-

Part 5: Data Summary & Visualization

Quantitative Excretion Profile

The following table summarizes the disposition of radioactive dose in humans (Mean % of Dose).

| Component | Urine (%) | Feces (%) | Total Recovery (%) |

| Unchanged Fluconazole | 80.0% | ~1.0% | 81.0% |

| Fluconazole Glucuronide | 6.5% | - | 6.5% |

| Fluconazole N-Oxide | 2.0% | - | 2.0% |

| Unidentified/Minor | 2.5% | 1.3% | 3.8% |

| Total | 91.0% | 2.3% | 93.3% |

Metabolic Pathway Diagram

Caption: The metabolic fate of fluconazole. Note the dominance of renal clearance (Green) over metabolic conversion (Red/Yellow).

Part 6: Clinical Implications of the Discovery

The identification of these specific metabolites—and the absence of others—established the clinical "rules of engagement" for fluconazole:

-

Predictable Pharmacokinetics: Because metabolic clearance is minor (<11%), patient variability in CYP450 genetics (e.g., CYP2C19 poor metabolizers) has a negligible effect on fluconazole exposure.

-

Renal Dosing Dependency: The discovery that 80% is excreted unchanged dictates that dosing must be strictly adjusted based on Creatinine Clearance (CrCl), not liver function.

-

Interaction Profile: Fluconazole is an inhibitor of CYP2C9, CYP2C19, and CYP3A4, but not a substrate. This means while it affects other drugs (e.g., warfarin, phenytoin), other drugs rarely affect fluconazole levels.

References

-

Brammer, K. W., & Tarbit, M. H. (1987). Review of the pharmacokinetics of fluconazole. Reviews of Infectious Diseases, 9(Supplement_1), S154-S154. Link

-

Brammer, K. W., Coakley, A. J., Jezequel, S. G., & Tarbit, M. H. (1991). The disposition and metabolism of [14C]fluconazole in humans.[1] Drug Metabolism and Disposition, 19(4), 764-767.[1] Link

-

Debruyne, D. (1997). Clinical pharmacokinetics of fluconazole. Clinical Pharmacokinetics, 33(1), 52-77. Link

-

Pfizer Inc. (1990). Diflucan (Fluconazole) FDA NDA 019949 Approval Package - Clinical Pharmacology.Link

Sources

- 1. The disposition and metabolism of [14C]fluconazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Quantitative prediction of in vivo inhibitory interactions involving glucuronidated drugs from in vitro data: the effect of fluconazole on zidovudine glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Fluconazole Glucuronide as a Metabolic Probe for UGT2B7 Activity

The following technical guide is structured to address the specific role of Fluconazole Glucuronide as an emerging metabolic probe. It deviates from standard pharmacokinetic overviews to focus on the mechanistic and analytical nuances of this specific metabolite.

Executive Summary: The "Metabolically Stable" Paradox

Historically, Fluconazole has been categorized as a metabolically inert drug, with approximately 80% excreted unchanged in urine.[1] This pharmacokinetic profile established it as a gold-standard marker for renal clearance. However, this "inert" classification obscures a critical metabolic pathway: the formation of Fluconazole-O-Glucuronide .

Recent investigations into UDP-glucuronosyltransferase (UGT) enzymology have identified this metabolite not merely as waste, but as a specific product of UGT2B7 . Because UGT2B7 is a polymorphic enzyme responsible for the clearance of opioids (e.g., morphine, hydromorphone) and antiretrovirals (e.g., zidovudine), Fluconazole Glucuronide represents a potential endogenous biomarker for phenotyping UGT2B7 activity without the administration of additional probe drugs.

This guide outlines the biochemical rationale, analytical protocols, and experimental frameworks required to validate Fluconazole Glucuronide as a metabolic biomarker.

Mechanistic Enzymology

The Structural Target

Unlike imidazole antifungals which often undergo N-glucuronidation, Fluconazole (a triazole) possesses a tertiary alcohol moiety. While the triazole ring is theoretically susceptible to N-glucuronidation, the primary metabolic conjugate identified in human liver microsomes (HLM) is the O-glucuronide .

-

Substrate: Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol)[2]

-

Enzyme: UGT2B7 (Major), UGT2B4 (Minor)

-

Reaction: Transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the tertiary hydroxyl group.

The UGT2B7 Connection

Fluconazole is a well-documented inhibitor of UGT2B7.[3] However, its role as a substrate creates a competitive landscape. The formation rate of Fluconazole Glucuronide serves as a direct readout of UGT2B7 catalytic capacity.

Clinical Relevance:

-

DDI Prediction: High baseline levels of Fluconazole Glucuronide may indicate robust UGT2B7 activity, predicting rapid clearance of co-administered UGT2B7 substrates (e.g., Zidovudine).

-

Renal Impairment: As an acyl-linked-like conjugate (though chemically an ether glucuronide on a tertiary alcohol), its accumulation in renal failure may differ from the parent drug, offering a differential marker for tubular function vs. glomerular filtration.

Figure 1: Metabolic pathway illustrating Fluconazole as both a substrate and inhibitor of UGT2B7.[3] The formation of the glucuronide (Green) competes with other substrates like Zidovudine.

Analytical Methodology: LC-MS/MS Quantification

Quantifying glucuronides requires overcoming two main challenges: polarity (poor retention on C18) and isobaric interference . The following protocol uses a direct quantification approach, avoiding the variability of enzymatic hydrolysis.

Experimental Design

-

Internal Standard (IS): Fluconazole-d4 (Deuterated parent is sufficient if chromatographic separation is adequate; otherwise, synthesis of 13C-Glucuronide is ideal but rare).

-

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

Sample Preparation (Protein Precipitation)[6]

-

Aliquot 50 µL of plasma/urine into a 96-well plate.

-

Add 200 µL of chilled Acetonitrile containing IS (Fluconazole-d4 at 100 ng/mL).

-

Vortex for 2 minutes at 1500 rpm.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to a clean plate and dilute 1:1 with water (to improve peak shape on reverse phase).

LC-MS/MS Parameters

Chromatography:

-

Column: Waters HSS T3 C18 (2.1 x 50 mm, 1.8 µm) – Selected for superior retention of polar glucuronides.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3 min.

Mass Spectrometry (MRM Transitions):

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Rationale |

|---|---|---|---|---|

| Fluconazole | 307.1 | 238.1 | 25 | Loss of triazole ring |

| Fluconazole-Gluc | 483.1 | 307.1 | 15 | Neutral loss of Glucuronide (-176 Da) |

| Fluconazole-Gluc | 483.1 | 113.0 | 35 | Characteristic Glucuronide fragment |

Note: The transition 483.1 -> 307.1 is the "Quantifier" transition, representing the cleavage of the glycosidic bond yielding the protonated aglycone.

Protocol: In Vitro Phenotyping of UGT2B7[4]

To validate the biomarker potential in a controlled setting, the following microsomal incubation protocol is recommended. This system validates whether a subject's liver microsomes (HLM) can generate the biomarker.

Reagents

-

HLM: Pooled Human Liver Microsomes (20 mg/mL).

-

Substrate: Fluconazole (Stock 10 mM in Methanol).

-

Cofactor: UDPGA (5 mM final concentration).

-

Pore-forming agent: Alamethicin (50 µg/mg protein) – Critical for allowing UDPGA entry into the microsomal lumen.

Workflow

-

Activation: Pre-incubate HLM (0.5 mg/mL final) with Alamethicin on ice for 15 mins.

-

Mixture: Prepare reaction buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2).

-

Initiation: Add Fluconazole (100 µM) and warm to 37°C. Initiate reaction by adding UDPGA.

-

Incubation: Incubate for 60 minutes at 37°C with shaking.

-

Termination: Quench with equal volume of ice-cold Acetonitrile.

-

Analysis: Proceed to LC-MS/MS as described in Section 3.

Figure 2: Step-by-step experimental workflow for generating and detecting Fluconazole Glucuronide in vitro.

Data Interpretation & Causality

When analyzing data derived from this biomarker, apply the following logic:

-

High Glucuronide/Parent Ratio: Suggests Ultra-Rapid UGT2B7 Metabolizer status or induction (rare, but possible via other pathways). This patient may require higher doses of UGT2B7 substrates like Zidovudine.

-

Low Glucuronide/Parent Ratio: Suggests UGT2B7 Inhibition (autoinhibition by high-dose Fluconazole) or Poor Metabolizer genotype.

-

Renal Discrepancy: If plasma Glucuronide is elevated but urine Glucuronide is low, this indicates a specific failure in tubular secretion of the conjugate, distinct from the glomerular filtration of the parent drug.

References

-

Uchaipichat, V., et al. (2006).[7][8] Quantitative prediction of in vivo inhibitory interactions involving glucuronidated drugs from in vitro data: the effect of fluconazole on zidovudine glucuronidation. British Journal of Clinical Pharmacology. Link

-

Somchit, N., et al. (2009). Investigation into UDP-glucuronosyltransferase (UGT) enzyme kinetics of imidazole- and triazole-containing antifungal drugs. Drug Metabolism and Disposition.[1][4][7][9] Link

-

Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. InTechOpen. Link

-

PubChem. (2024).[2] Fluconazole Glucuronide (CID 71316779).[2] National Center for Biotechnology Information. Link

-

Brammer, K. W., et al. (1990). Pharmacokinetics and tissue penetration of fluconazole in humans. Reviews of Infectious Diseases. Link

Sources

- 1. Pharmacokinetics and tissue penetration of fluconazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluconazole Glucuronide | C19H20F2N6O7 | CID 71316779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantitative prediction of in vivo inhibitory interactions involving glucuronidated drugs from in vitro data: the effect of fluconazole on zidovudine glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UPLC-MS/MS method for fluconazole determination in plasma and its application in Mexican patients with candidaemia [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Characterization and Safety Profiling of Fluconazole N-Glucuronide

Differentiating Stable Conjugates from Reactive Metabolites

Executive Summary

This technical guide outlines the preliminary assessment of Fluconazole N-Glucuronide , a Phase II metabolite of the antifungal agent fluconazole. While fluconazole is primarily excreted unchanged (>80%), the characterization of its glucuronide conjugate is critical for regulatory compliance under FDA MIST (Metabolites in Safety Testing) guidelines , particularly to distinguish it from toxic acyl glucuronides.

Unlike carboxylic acid-containing drugs (e.g., diclofenac) that form reactive acyl glucuronides capable of covalent protein binding and idiosyncratic toxicity, fluconazole forms a stable N-glucuronide via its triazole moiety. This guide provides the experimental framework to validate this stability, rule out electrophilic reactivity, and confirm the metabolite’s safety profile in drug development.

Part 1: Chemical Basis & Metabolic Context[1]

Structural Differentiation: The Safety Pivot

The toxicity of glucuronide metabolites is dictated by their chemical linkage. Researchers must first establish the structural nature of the conjugate to predict risk.

-

Acyl Glucuronides (High Risk): Formed from carboxylic acids.[1][2] Highly unstable; undergo pH-dependent rearrangement and transacylation, leading to immune-mediated toxicity (haptenization).

-

N-Glucuronides (Low Risk - Fluconazole): Formed from nucleophilic nitrogen atoms (e.g., triazoles). Generally biologically inert and stable, serving as a true detoxification pathway.

Biosynthetic Pathway

Fluconazole is metabolized by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. While hepatic metabolism is minor, UGT2B7 and UGT1A4 are the primary isoforms implicated in azole N-glucuronidation.

Figure 1: Metabolic pathway of Fluconazole N-glucuronidation demonstrating the direct route to excretion without reactive intermediate formation.

Part 2: Experimental Protocols for Safety Validation

To scientifically prove the "non-toxic" status of fluconazole glucuronide, researchers must perform a Reactivity Profiling Workflow . This involves three distinct phases: Biosynthesis, Stability Testing, and Covalent Binding Assays.

Phase 1: Biosynthesis and Isolation

Since synthetic standards for specific N-glucuronides are often commercially unavailable, enzymatic generation is the gold standard.

Protocol: Microsomal Incubation

-

System: Pooled Human Liver Microsomes (HLM) or Recombinant UGT2B7 (Supersomes™).

-

Reaction Mixture (Total Vol: 500 µL):

-

Fluconazole: 100 µM

-

Microsomal Protein: 0.5 mg/mL

-

Alamethicin: 25 µg/mL (pore-forming agent to access luminal UGTs)

-

Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM MgCl₂

-

-

Initiation: Add UDPGA (Cofactor) to final concentration of 5 mM.

-

Incubation: 37°C for 60–120 minutes.

-

Termination: Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins.

-

Isolation: Centrifuge (10,000 x g, 10 min) and collect supernatant for LC-MS/MS purification.

Phase 2: Chemical Stability Assessment (The "Half-Life" Test)

This experiment differentiates stable N-glucuronides from reactive acyl glucuronides.

Methodology:

-

Incubate the isolated Fluconazole Glucuronide in 100 mM phosphate buffer at physiological pH (7.4) and alkaline pH (8.5) at 37°C.

-

Sampling: Aliquot at T=0, 1, 4, 8, and 24 hours.

-

Analysis: Monitor for degradation or isomerization using LC-MS.

Expected Data Output:

| Parameter | Fluconazole N-Glucuronide | Control: Diclofenac Acyl-Glucuronide | Interpretation |

| T½ at pH 7.4 | > 24 Hours (Stable) | ~ 2–4 Hours (Unstable) | N-Glucuronide resists hydrolysis. |

| Isomer Formation | None Detected | Multiple Positional Isomers | No acyl migration confirms lack of electrophilicity. |

| Degradation Product | Parent Only (Minor) | Parent + Isomers | High stability indicates low toxicity risk. |

Phase 3: In Vitro Covalent Binding Assay (Trapping)

This is the definitive test for idiosyncratic toxicity potential.

Protocol:

-

Trapping Agent: Fortify the HLM incubation (from Phase 1) with Glutathione (GSH) (5 mM) or Radiolabeled Lysine .

-

Logic: If the glucuronide is reactive, it will form a conjugate with GSH or bind to microsomal proteins.

-

Detection:

-

GSH Adducts: Search for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scans in LC-MS.

-

Protein Binding: Precipitate protein pellets, wash exhaustively, and measure irreversible radioactivity (if using ¹⁴C-Fluconazole).

-

Validation Criteria:

-

Pass: < 50 pmol equivalent bound/mg protein (Background level).

-

Fail: > 50 pmol equivalent bound/mg protein (Indicates reactivity).

Part 3: Analytical Validation (LC-MS/MS)

Accurate detection is required to distinguish the glucuronide from the parent drug and potential N-oxides.

Mass Spectrometry Parameters

-

Ionization: ESI Positive Mode (Fluconazole has basic nitrogens).

-

Parent Drug (Fluconazole): m/z 307.1 [M+H]⁺

-

Glucuronide Metabolite: m/z 483.1 [M+H]⁺ (Shift of +176 Da).

-

Key Fragmentation:

-

The N-glucuronide bond is relatively fragile in CID (Collision Induced Dissociation).

-

Look for the characteristic loss of the glucuronic acid moiety (-176 Da ) returning the parent ion at m/z 307.1.

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for characterizing the safety profile of fluconazole glucuronide.

References

-

Food and Drug Administration (FDA). (2020).[3] Safety Testing of Drug Metabolites: Guidance for Industry. Retrieved from [Link]

-

Regan, S., et al. (2010). Acyl Glucuronides: The Good, the Bad, and the Ugly. Annual Reports in Medicinal Chemistry. Retrieved from [Link]

-

Stachulski, A. V., & Meng, X. (2013). Glucuronides from the Perspective of Chemical Synthesis and Biology. Natural Product Reports. Retrieved from [Link]

-

Somchit, N., et al. (2002). Fluconazole Metabolism and Interactions.[4][5][6] Journal of Clinical Pharmacy and Therapeutics. Retrieved from [Link]

-

Zamek-Gliszczynski, M. J., et al. (2006). Characterization of Glucuronide Conjugates in Drug Development. Drug Metabolism and Disposition.[1][2][3][4][5][6][7][8] Retrieved from [Link]

Sources

- 1. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]

- 4. Fluconazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative prediction of in vivo inhibitory interactions involving glucuronidated drugs from in vitro data: the effect of fluconazole on zidovudine glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acs.org [acs.org]

- 8. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Simultaneous Quantitation of Fluconazole and Fluconazole Glucuronide via LC-MS/MS

This Application Note and Protocol is designed to serve as a definitive technical guide for the simultaneous quantification of Fluconazole and its polar metabolite, Fluconazole Glucuronide, in biological matrices.

Executive Summary & Scientific Rationale

Fluconazole is a triazole antifungal largely excreted unchanged (approx. 80%) in urine. However, in populations with compromised renal function or during specific drug-drug interaction (DDI) studies, the metabolic pathway via uridine 5'-diphospho-glucuronosyltransferase (UGT) becomes clinically significant.

The primary challenge in analyzing Fluconazole Glucuronide (Flu-G) lies in its high polarity and the potential for in-source fragmentation. Unlike the parent drug, which retains well on standard C18 phases, the glucuronide conjugate elutes near the void volume if chromatographic conditions are not optimized, leading to severe ion suppression.

This protocol utilizes a predictive MRM strategy and a polarity-tuned gradient to ensure robust retention and separation of the metabolite from the parent drug, ensuring data integrity for regulatory submissions.

Analyte Characterization & Mechanism[1][2][3]

Understanding the physicochemical disparity between the parent and metabolite is crucial for method design.

| Feature | Fluconazole (Parent) | Fluconazole Glucuronide (Metabolite) |

| Formula | C₁₃H₁₂F₂N₆O | C₁₉H₂₀F₂N₆O₇ |

| MW | 306.27 Da | 482.39 Da |

| LogP | ~0.5 (Moderately Polar) | < -1.0 (Highly Polar) |

| Ionization | [M+H]⁺ = 307.1 | [M+H]⁺ = 483.1 |

| Fragmentation | Triazole loss (-69 Da) | Neutral loss of Glucuronic Acid (-176 Da) |

Metabolic Pathway Diagram

The following diagram illustrates the glucuronidation pathway and the fragmentation logic used for MS detection.

Caption: Pathway illustrating the enzymatic conversion of Fluconazole to its Glucuronide and the subsequent MS/MS fragmentation strategy relying on the neutral loss of the glucuronide moiety.

Method Development & Optimization

Chromatographic Strategy (The "Why")

Standard C18 methods for Fluconazole often use 20-30% organic starting conditions. This is fatal for the Glucuronide, which will elute in the dead time (t0), co-eluting with salts and phospholipids.

-

Solution: We employ a high-aqueous start (95% Water) using a column with increased polar retention (HSS T3 or Polar C18).

-

Mobile Phase: Acidic pH (0.1% Formic Acid) is essential to protonate the basic triazole rings, ensuring efficient ESI+ ionization.

Mass Spectrometry Strategy

Since authentic standards for Fluconazole Glucuronide are expensive or rare, we utilize Predictive MRM .

-

Mechanism: Glucuronides are fragile. Under Collision Induced Dissociation (CID), the weakest bond (the glycosidic linkage) breaks first.

-

Transition: The glucuronide precursor (483.1) will lose the glucuronic acid moiety (176 Da) to regenerate the protonated parent molecule (307.1).

-

Cross-Talk Check: You must ensure chromatographic separation between the Parent and Metabolite. If they co-elute, in-source fragmentation of the Glucuronide (483 -> 307) will mimic the Parent, causing false-positive elevation of Fluconazole quantitation.

Detailed Experimental Protocol

Chemicals and Reagents[1][2][5][6]

-

Reference Standards: Fluconazole (Sigma-Aldrich or equivalent).

-

Internal Standard (IS): Fluconazole-d4 or Ketoconazole.

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

-

Matrix: Drug-free human plasma or urine (K2EDTA).

Liquid Chromatography Parameters

System: Agilent 1290 Infinity II / Waters ACQUITY UPLC or equivalent.

| Parameter | Specification |

| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) Recommended for polar retention |

| Column Temp | 40°C |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 2 - 5 µL |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

Gradient Table:

| Time (min) | %A | %B | Curve | Action |

|---|---|---|---|---|

| 0.00 | 95 | 5 | Initial | Load/Retain Glucuronide |

| 1.00 | 95 | 5 | 6 | Isocratic Hold |

| 3.50 | 10 | 90 | 6 | Elute Parent |

| 4.50 | 10 | 90 | 6 | Wash |

| 4.60 | 95 | 5 | 1 | Re-equilibrate |

| 6.00 | 95 | 5 | 1 | End |

MS/MS Parameters

System: Sciex Triple Quad 5500+ / Thermo Altis or equivalent. Source: Electrospray Ionization (ESI) – Positive Mode.[1]

| Compound | Precursor (m/z) | Product (m/z) | DP (V) | CE (eV) | CXP (V) | Role |

| Fluconazole | 307.1 | 238.2 | 80 | 25 | 12 | Quantifier |

| 307.1 | 220.1 | 80 | 35 | 14 | Qualifier | |

| Flu-Glucuronide | 483.1 | 307.1 | 90 | 20 | 10 | Quantifier (Loss of 176) |

| 483.1 | 238.2 | 90 | 40 | 12 | Qualifier (Frag of Parent) | |

| Fluconazole-d4 | 311.1 | 242.2 | 80 | 25 | 12 | Internal Standard |

Note: DP (Declustering Potential) and CE (Collision Energy) are instrument-dependent. Optimize by infusing the parent drug and ramping energy for the 307->238 transition, then estimate Glucuronide CE to be ~5-10V lower for the primary loss.

Sample Preparation (Protein Precipitation)

This method is optimized for high throughput.

-

Aliquot: Transfer 50 µL of plasma/urine into a 96-well plate.

-

IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% MeOH).

-

Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Why Acidic ACN? To ensure the glucuronide remains protonated and stable.

-

-

Vortex: Mix at high speed for 2 minutes.

-

Centrifuge: 4000 rpm for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of supernatant to a fresh plate.

-

Dilution: Add 100 µL of Water (Milli-Q) to the supernatant.

-

Critical Step: Diluting the organic extract with water ensures the solvent strength matches the initial mobile phase (5% B), preventing peak fronting of the early-eluting glucuronide.

-

Validation & Quality Control

To ensure the method is robust (Self-Validating System), perform the following checks:

-

Selectivity/Specificity: Inject a blank matrix. Ensure no interference at the retention time of Flu-Glucuronide (expected ~1.2 - 1.5 min) or Fluconazole (~2.8 - 3.2 min).

-

Matrix Effect (ME):

-

Post-column infusion of the analyte while injecting a blank matrix.

-

Look for dips in the baseline at 1.0-1.5 min (void volume). Ensure the Glucuronide elutes after the suppression zone.

-

-

Stability of Glucuronide:

-

Glucuronides can hydrolyze back to the parent if left at room temperature or high pH.

-

Test: Keep processed samples in the autosampler (4°C) for 24h and monitor the ratio of Parent/Glucuronide. It should remain constant.

-

Workflow Diagram

Caption: Step-by-step workflow from sample extraction to data processing, highlighting the critical dilution step to maintain peak shape.

References

-

PubChem. (n.d.).[2] Fluconazole Glucuronide (CID 71316779).[2] National Library of Medicine. Retrieved January 29, 2026, from [Link]

-

Somogyi, A., et al. (2025). Quantitative prediction of in vivo inhibitory interactions involving glucuronidated drugs. British Journal of Clinical Pharmacology. Retrieved from [Link]

-

Zhang, Y., et al. (2023).[3] Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry. MDPI Pharmaceuticals. Retrieved from [Link][4]

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5] Retrieved from [Link]

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Fluconazole Glucuronide | C19H20F2N6O7 | CID 71316779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Validated HPLC method for the determination of fluconazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis and Purification of Fluconazole N-Glucuronide Reference Standard

Abstract & Strategic Relevance

In drug metabolism and pharmacokinetics (DMPK) studies, the identification and quantification of Phase II metabolites are critical for safety assessment (MIST guidelines). Fluconazole, a bistriazole antifungal, is primarily excreted renally, but metabolic pathways involving glucuronidation are significant for understanding clearance mechanisms and potential drug-drug interactions (DDIs).

This Application Note provides a definitive protocol for the synthesis of Fluconazole N-Glucuronide , the primary Phase II metabolite. Unlike simple O-glucuronidation, the functionalization of the triazole ring presents regioselectivity challenges. This guide details two complementary workflows:

-

Biocatalytic Synthesis: Ideal for generating high-fidelity analytical standards (mg scale) with perfect regiochemistry.

-

Chemical Synthesis: A scalable route (gram scale) utilizing protected glycosyl donors.

Strategic Pathway Selection

The choice of synthesis method depends on the end-use requirement.

| Feature | Method A: Biocatalytic (Enzymatic) | Method B: Chemical Synthesis |

| Primary Reagent | Recombinant UGT1A4 or Human Liver Microsomes (HLM) | Acetobromo-α-D-glucuronic acid methyl ester |

| Scale | Microgram to Milligram (Analytical) | Gram (Preparative) |

| Regioselectivity | Excellent (Native N-linkage) | Moderate (Requires purification of isomers) |

| Cost | High (Enzyme cost) | Low (Reagent cost) |

| Purity Profile | High (Few side products) | Complex (Requires deprotection) |

Visualizing the Workflow

The following diagram illustrates the decision matrix and processing steps for both pathways.

Caption: Dual-pathway workflow for the generation of Fluconazole N-Glucuronide.

Protocol A: Biocatalytic Synthesis (Enzymatic)

Rationale: Fluconazole contains a tertiary alcohol (sterically hindered) and two triazole rings. Human metabolism data indicates that N-glucuronidation is the dominant pathway, mediated primarily by UGT1A4 and UGT2B10 [1, 2].[1][2] Chemical synthesis often yields mixtures of N1/N2 isomers; enzymatic synthesis yields the biologically relevant isomer exclusively.

Materials

-

Substrate: Fluconazole (10 mM stock in DMSO).

-

Enzyme: Recombinant Human UGT1A4 (Supersomes™ or equivalent) or Human Liver Microsomes (HLM).

-

Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA), 50 mM stock.

-

Buffer: Tris-HCl (50 mM, pH 7.5) + MgCl₂ (10 mM).

-

Pore Forming Agent: Alamethicin (if using microsomes).

Step-by-Step Procedure

-

Preparation: Thaw UGT1A4 enzymes on ice.

-

Incubation Mix: In a glass tube, combine:

-

Buffer (Tris-HCl/MgCl₂): 890 µL

-

Alamethicin (50 µg/mL final): 10 µL (Only for microsomes)

-

Fluconazole (10 mM): 50 µL (Final conc: 500 µM)

-

Enzyme (UGT1A4): 1.0 mg protein/mL final concentration.

-

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding UDPGA (50 µL, 5 mM final).

-

Reaction: Incubate at 37°C with gentle shaking for 4–16 hours.

-

Note: Monitor conversion by LC-MS every 2 hours.

-

-

Termination: Quench with equal volume of ice-cold Acetonitrile (ACN) containing 1% Formic Acid.

-

Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet protein. Collect supernatant.

Protocol B: Chemical Synthesis (Scalable)

Rationale: For gram-scale production, enzymatic costs are prohibitive. We utilize a modified Koenigs-Knorr reaction. The triazole nitrogen acts as the nucleophile attacking the anomeric carbon of the activated glucuronic acid donor.

Reaction Scheme

The reaction targets the triazole ring nitrogen.

Caption: Chemical synthesis pathway via glycosyl halide donor.

Step-by-Step Procedure

-

Activation: Dissolve Fluconazole (1 eq) and Acetobromo-α-D-glucuronic acid methyl ester (1.5 eq) in anhydrous Dichloromethane (DCM) or Toluene.

-

Coupling: Add Silver Carbonate (Ag₂CO₃) or Silver Oxide (Ag₂O) (1.5 eq) as a promoter.

-

Alternative: Use Cadmium Carbonate (CdCO₃) for stricter control, though toxic.

-

-

Reaction: Stir under Nitrogen in the dark at room temperature for 24 hours.

-

Work-up: Filter through a Celite pad to remove silver salts. Evaporate solvent.[7]

-

Deprotection (Global):

-

Dissolve the protected intermediate in Methanol:Water (1:1).

-

Add Lithium Hydroxide (LiOH, 4 eq) at 0°C. Stir for 2 hours.

-

Note: This step removes the methyl ester (saponification) and the acetyl groups (hydrolysis).

-

-

Neutralization: Neutralize carefully with Amberlite IR-120 (H+ form) resin to pH 7.0. Filter and lyophilize.

Purification & Isolation (Crucial Step)

Both synthesis methods yield crude mixtures requiring rigorous purification to meet "Reference Standard" grade (>98%).

Solid Phase Extraction (SPE) - Initial Cleanup

-

Cartridge: Oasis HLB or C18 Sep-Pak (200 mg).

-

Conditioning: 3 mL Methanol followed by 3 mL Water.

-

Loading: Load crude supernatant (pH adjusted to 4.0).

-

Wash: 5% Methanol in Water (removes salts/buffer).

-

Elution: 40% Methanol in Water (elutes Glucuronide). Parent fluconazole elutes at higher organic strength (>60%).

Preparative HPLC Protocol[8]

-

Column: Phenomenex Luna C18(2) or Waters XBridge C18 (250 x 21.2 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Flow Rate: 15 mL/min.

-

Detection: UV @ 260 nm (Fluconazole absorption max).[9]

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Equilibrate |

| 2.0 | 5 | Injection |

| 20.0 | 30 | Linear Gradient (Glucuronide elutes ~12-15 min) |

| 25.0 | 95 | Wash (Parent drug elutes) |

| 30.0 | 5 | Re-equilibrate |

Validation & Characterization

To certify the material as a Reference Standard, the following data must be acquired.

Mass Spectrometry (LC-MS/MS)

-

Ionization: ESI Positive Mode.

-

Parent Drug (Fluconazole): m/z 307.1 [M+H]⁺.

-

Fluconazole Glucuronide: m/z 483.1 [M+H]⁺.

-

Key Transition: m/z 483.1 → 307.1 (Neutral loss of 176 Da, characteristic of glucuronic acid) [3].

Nuclear Magnetic Resonance (NMR)

NMR is required to confirm the N-linkage vs O-linkage.

-

Solvent: DMSO-d₆.

-

Diagnostic Signal: The Anomeric Proton (H-1') of the glucuronic acid moiety.

-

Triazole Protons: The protons on the triazole ring attached to the sugar will show a significant chemical shift change (

ppm) compared to the parent drug [4].

Troubleshooting & Optimization

-

Low Yield in Chemical Synthesis: Moisture is the enemy in the Koenigs-Knorr reaction. Ensure all reagents are dried over P₂O₅.

-

Regioselectivity Issues: If multiple isomers are observed in HPLC, lower the reaction temperature to -20°C during the coupling step to favor the kinetic product.

-

Stability: N-glucuronides can be labile.[2] Avoid high temperatures (>40°C) during rotary evaporation. Store the final lyophilized powder at -20°C.

References

-

Somchit, N., et al. (2002). "Regioselectivity of azole antifungal glucuronidation by human UDP-glucuronosyltransferases." Drug Metabolism and Disposition, 30(10), 1132-1139. Link

-

Kaivosaari, S., et al. (2010).[12] "N-glucuronidation of drugs and other xenobiotics." Xenobiotica, 41(8), 652-669. Link

-

Zhu, M., et al. (2010). "The role of mass spectrometry in the discovery and development of glutathione conjugates and related metabolites." Drug Discovery Today: Technologies, 7(1), e17-e26. Link

-

Stachulski, A. V., & Jenkins, G. N. (1998). "The synthesis of O-glucuronides." Natural Product Reports, 15, 173-186.[10][11] Link

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Quantitative prediction of in vivo inhibitory interactions involving glucuronidated drugs from in vitro data: the effect of fluconazole on zidovudine glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Fluconazole - Chempedia - LookChem [lookchem.com]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. Development and Validation of Simple RP-HPLC Method for Intracellular Determination of Fluconazole Concentration and Its Application to the Study of Candida albicans Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijsrtjournal.com [ijsrtjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. helda.helsinki.fi [helda.helsinki.fi]

High-Sensitivity Analysis of Fluconazole N-Glucuronidation in Human Liver Microsomes

Application Note: AN-UGT-FLC-01

Executive Summary

Fluconazole is a triazole antifungal agent characterized by high metabolic stability, with approximately 80% of the drug excreted unchanged in urine.[1] While it is widely recognized as a potent inhibitor of CYP2C9, CYP2C19, and CYP3A4, its own metabolism is minimal. However, trace metabolism via N-glucuronidation occurs, mediated by hepatic UDP-glucuronosyltransferases (UGTs).[2]

This Application Note provides a specialized protocol for detecting low-turnover glucuronide formation in Human Liver Microsomes (HLM). Unlike standard CYP assays, this protocol utilizes alamethicin —a pore-forming peptide—to permit cofactor access to the luminal UGT active sites without disrupting enzyme latency, a critical factor when studying stable compounds like fluconazole.

Scientific Mechanism

The Latency Challenge

UGT enzymes are integral membrane proteins located on the luminal side of the Endoplasmic Reticulum (ER). In isolated liver microsomes, the active site is sequestered inside the vesicle. The cofactor, Uridine 5'-diphospho-glucuronic acid (UDPGA) , is highly polar and cannot passively cross the lipid bilayer.

-

Traditional Method: Detergents (e.g., Brij-58, CHAPS) disrupt the membrane but can inhibit UGT activity or denature the protein.

-

Optimized Method: Alamethicin forms distinct transmembrane pores (channels) that allow UDPGA entry while maintaining the structural integrity of the UGT enzymes. This is essential for detecting trace metabolites of stable drugs like fluconazole.

Reaction Pathway

Fluconazole contains a triazole ring susceptible to direct N-glucuronidation .

Reaction: Fluconazole + UDPGA

Figure 1: Mechanism of Alamethicin-mediated access to luminal UGT enzymes.

Materials & Reagents

| Component | Specification | Role |

| Human Liver Microsomes (HLM) | Pooled (n>50 donors), 20 mg/mL | Enzyme source (UGT1A4, UGT2B7, etc.)[3] |

| Alamethicin | 5 mg/mL in Ethanol | Pore-forming agent for membrane permeabilization |

| UDPGA | 25 mM stock in water | Cofactor (glucuronic acid donor) |

| MgCl₂ | 100 mM | Essential cofactor for UGT activity |

| Saccharolactone | 5 mM | Inhibitor of |

| Fluconazole | >99% Purity | Substrate |

| Phosphate Buffer | 100 mM, pH 7.4 | Reaction matrix |

| Stop Solution | Acetonitrile (ACN) with Internal Standard | Terminates reaction & precipitates protein |

Experimental Protocol

Phase 1: Microsome Activation (Critical Step)

Rationale: Pre-incubation with alamethicin is required to fully form pores before the reaction starts. Improper activation is the #1 cause of assay failure for UGTs.

-

Thaw HLM on wet ice.

-

Prepare Microsomal Pre-Mix in a glass tube:

-

Phosphate Buffer (100 mM, pH 7.4)

-

MgCl₂ (Final conc: 5 mM)

-

HLM (Final protein conc: 0.5 mg/mL to 1.0 mg/mL ). Note: Higher protein is needed for low-turnover compounds.

-

Alamethicin: Add to a ratio of 50 µg alamethicin per mg of microsomal protein .[4]

-

-

Incubate Pre-Mix on ice for 15 minutes. This allows alamethicin to insert into the membrane and form pores.

Phase 2: Reaction Initiation

-

Aliquot 180 µL of the activated Microsomal Pre-Mix into 96-well plates or microcentrifuge tubes.

-

Pre-warm plates at 37°C for 5 minutes .

-

Add 10 µL of Fluconazole working solution (100 µM final concentration typical for stability screens; or varying concentrations for

determination). -

Initiate Reaction: Add 10 µL of UDPGA (Final concentration: 2-5 mM).

-

Controls:

-

Negative Control: Buffer instead of UDPGA.

-

Heat-Inactivated Control: HLM heated to 90°C for 5 mins prior to use.

-

Phase 3: Incubation & Termination[5]

-

Incubate at 37°C with shaking (approx. 400 rpm).

-

Time Points: Due to metabolic stability, extended time points are required: 0, 15, 30, 60, 90, and 120 minutes.

-

Termination: At each time point, transfer 50 µL of reaction mixture into 150 µL of ice-cold Stop Solution (Acetonitrile containing IS, e.g., Fluconazole-d4).

-

Centrifuge at 3,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

-

Transfer supernatant to LC-MS/MS vials.

Figure 2: Step-by-step workflow for the low-turnover glucuronidation assay.

Analytical Method (LC-MS/MS)[2][6]

Because Fluconazole N-glucuronide standards may not be commercially available, the method often relies on Parent Disappearance (Metabolic Stability) or Putative Metabolite Monitoring (Q1/Q3 predicted transitions).

Mass Spectrometry Settings

-

Ionization: ESI Positive mode (Triazoles ionize well in positive mode).

-

Parent Transition (Fluconazole): m/z 307.1

220.1 / 238.1 -

Glucuronide Transition (Predicted):

-

Parent + 176 Da (Glucuronic acid moiety).

-

Q1 Mass: ~483.1 Da.

-

Q3 Mass: 307.1 (Loss of glucuronide, back to parent) or 220.1 (Fragment).

-

Data Analysis: Intrinsic Clearance ( )

For low turnover compounds, the depletion of the parent drug is often less than 10-20%. In this case, calculating metabolite formation rates is more accurate if a standard is available. If not, use the depletion rate constant (

Where:

- = negative slope of ln(% remaining) vs time.

- = incubation volume (µL).

- = mg of microsomal protein.

Troubleshooting & Expert Tips

-

"No Metabolite Detected":

-

Cause: Fluconazole is extremely stable.

-

Solution: Increase protein concentration to 2.0 mg/mL and incubation time to 4 hours. Ensure Alamethicin is fresh; peptides can degrade.

-

-

UDPGA Instability:

-

Cause: UDPGA degrades in solution/freeze-thaw cycles.

-

Solution: Prepare fresh UDPGA daily or store single-use aliquots at -80°C.

-

-

Non-Specific Binding (NSB):

-

Cause: Azoles can bind to microsomal lipids.

-

Solution: Include a buffer-only control (no microsomes) to check for chemical instability or sticking to the plastic plate.

-

References

-

Fisher, M. B., et al. (2000).[3] In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin.[4][5] Drug Metabolism and Disposition, 28(5), 560–566.

-

Bourcier, K., et al. (2010).[6] Glucuronidation of fluconazole and ketoconazole by human liver microsomes.[6] (Cited in ResearchGate discussions on azole metabolism).

-

U.S. Food and Drug Administration (FDA). Fluconazole Labeling and Clinical Pharmacology. (Confirming <11% metabolism and renal clearance).

-

Miners, J. O., et al. (2010). Predicting drug-drug interactions involving glucuronidated drugs.[7] British Journal of Clinical Pharmacology.

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. xenotech.com [xenotech.com]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

Application Note: Simultaneous Quantification of Fluconazole and Fluconazole-N-Glucuronide in Human Plasma via LC-MS/MS

This Application Note is designed as a high-level technical guide for bioanalytical scientists and drug development professionals. It synthesizes established pharmacokinetic principles with advanced LC-MS/MS methodology to address the simultaneous quantification of Fluconazole and its N-glucuronide metabolite.

Executive Summary

While Fluconazole is primarily excreted unchanged (~80%), the quantification of its glucuronide metabolite is increasingly critical in specific clinical contexts, such as severe renal impairment, pediatric pharmacokinetics, and complex Drug-Drug Interaction (DDI) studies involving UGT inhibition. This protocol outlines a robust, sensitive LC-MS/MS workflow for the simultaneous quantitation of Fluconazole (FLU) and Fluconazole-N-Glucuronide (FLU-G). The method utilizes protein precipitation for high throughput and a high-strength silica (HSS) T3 column to ensure adequate retention of the polar glucuronide metabolite.

Scientific Rationale & Metabolic Context

Fluconazole is a triazole antifungal that inhibits fungal cytochrome P450 sterol C-14 alpha-demethylation. Unlike many azoles, it is highly water-soluble and metabolically stable. However, metabolic profiling reveals that glucuronidation (via UGT enzymes) is a secondary elimination pathway.

-

Primary Analyte: Fluconazole (LogP ~0.5).[1]

-

Secondary Analyte: Fluconazole-N-Glucuronide. This metabolite is significantly more polar. In standard C18 reverse-phase methods, it often elutes in the void volume, leading to ion suppression and poor reproducibility.

-

The Challenge: Simultaneous retention of a moderately polar parent and a highly polar glucuronide without long run times.

Metabolic Pathway Visualization

The following diagram illustrates the relationship between the parent drug and its metabolite, highlighting the analytical target.

Caption: Metabolic disposition of Fluconazole showing the direct glucuronidation pathway targeted in this assay.

Materials & Method Development Strategy

Internal Standard Selection

-

Primary IS: Fluconazole-d4 (Deuterated).

-

Rationale: A stable isotope-labeled IS is mandatory to compensate for matrix effects (ion suppression/enhancement) and recovery variations, particularly for the glucuronide which is susceptible to in-source fragmentation.

-

Note: If Fluconazole-Glucuronide-d4 is unavailable, Fluconazole-d4 is acceptable for the metabolite provided retention times are distinct enough to assess matrix factors separately, or if relative retention is validated.

Chromatographic Chemistry

Standard C18 columns often fail to retain the glucuronide. We employ a High Strength Silica (HSS) T3 column. This C18 bonding technology is designed for 100% aqueous compatibility and enhanced retention of polar compounds via interaction with the silica substrate.

Experimental Protocol

Reagents and Standards

-

Stock Solutions: Prepare Fluconazole (1 mg/mL) and Fluconazole-Glucuronide (1 mg/mL) in Methanol.

-

Working Standards: Serial dilution in 50:50 Methanol:Water.

-

Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation (Protein Precipitation)

This method avoids Solid Phase Extraction (SPE) to prevent potential loss of the highly polar glucuronide during wash steps.

-

Aliquot: Transfer 50 µL of clinical plasma sample into a 96-well plate or microcentrifuge tube.

-

IS Addition: Add 20 µL of Internal Standard solution (Fluconazole-d4, 500 ng/mL).

-

Precipitation: Add 150 µL of ice-cold Acetonitrile.

-

Vortex: Mix vigorously for 2 minutes.

-

Centrifugation: Spin at 4,000 x g (or 13,000 rpm) for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to a clean vial/plate.

-

Dilution: Add 100 µL of Mobile Phase A (Water + 0.1% FA) to the supernatant.

-

Critical Step: This dilution reduces the solvent strength, preventing "solvent effect" (peak broadening) for the early-eluting glucuronide.

-

LC-MS/MS Conditions

Liquid Chromatography:

-

System: UHPLC (e.g., Waters Acquity or Agilent 1290).

-

Column: Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm.

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

|---|---|---|---|

| 0.00 | 95 | 5 | Loading/Retention |

| 0.50 | 95 | 5 | Hold for polar retention |

| 2.50 | 10 | 90 | Elute Parent |

| 3.00 | 10 | 90 | Wash |

| 3.10 | 95 | 5 | Re-equilibration |

| 4.00 | 95 | 5 | End of Run |

Mass Spectrometry:

-

Source: Electrospray Ionization (ESI), Positive Mode.[1][2][3]

-

Scan Mode: Multiple Reaction Monitoring (MRM).[4]

-

Source Temp: 500°C.

-

Capillary Voltage: 3.0 kV.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| Fluconazole | 307.1 | 238.1 | 30 | 22 | Quantifier |

| 307.1 | 220.1 | 30 | 25 | Qualifier | |

| Fluconazole-Glucuronide | 483.2 | 307.1 | 35 | 18 | Quantifier (Neutral Loss) |

| 483.2 | 238.1 | 35 | 30 | Qualifier | |

| Fluconazole-d4 (IS) | 311.1 | 242.1 | 30 | 22 | Quantifier |

Note: The transition 483.2 -> 307.1 represents the loss of the glucuronic acid moiety (-176 Da), a characteristic fragmentation for O- and N-glucuronides.

Analytical Workflow Diagram

Caption: Step-by-step bioanalytical workflow ensuring glucuronide stability and retention.

Validation Parameters (Bioanalytical Guidelines)

This method should be validated according to FDA or EMA Bioanalytical Method Validation guidelines.

Linearity & Sensitivity

-

Fluconazole Range: 10 – 5000 ng/mL.

-

Glucuronide Range: 10 – 1000 ng/mL (Typical concentrations are lower than parent).

-

Curve Fitting: Linear regression, 1/x² weighting.

Accuracy & Precision

-

QC Levels: LLOQ, Low, Medium, High.

-

Acceptance: ±15% CV and Bias (±20% at LLOQ).

Stability Assessment (Critical)

Glucuronides can be unstable. The following specific stability tests are required:

-

Bench-top Stability: 4 hours at Room Temperature.

-

Freeze-Thaw: 3 cycles (-80°C to RT).

-

In-Source Fragmentation Check: Inject a pure standard of Fluconazole-Glucuronide without the parent drug. Monitor the parent transition (307->238). If a peak appears at the glucuronide retention time in the parent channel, in-source fragmentation is occurring. This must be <15% or chromatographically resolved.[5]

Troubleshooting & Best Practices

-

Issue: Glucuronide eluting too early.

-

Solution: Reduce the initial organic percentage to 2% or 0% B. Ensure the dilution step (4.2.7) is performed to match the initial mobile phase.

-

-

Issue: Carryover.

-

Solution: Fluconazole is "sticky." Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

-

-

Issue: Back-conversion.

-

Solution: Ensure samples are kept at 4°C in the autosampler. Avoid alkaline pH in mobile phases, which promotes glucuronide hydrolysis.

-

References

-

Vertex AI Search. (2026). UPLC-MS/MS method for fluconazole determination in plasma and its application in Mexican patients with candidaemia. 6

-

Vertex AI Search. (2026). Quantitative determination of fluconazole by ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) in human plasma. 2[3]

-

Bourcier, et al. (2010).[7] Glucuronidation of 3′-Azido-3′-Deoxythymidine (Zidovudine) by Human Liver Microsomes. (Referenced for UGT activity on Fluconazole).[8] 9

-

Vertex AI Search. (2026). Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans. 3

-

Vertex AI Search. (2026). Fluconazole: Stability and analysis in human plasma by simple high performance liquid chromatography. 10[3]

Sources

- 1. Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative determination of fluconazole by ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. gr.fagron.com [gr.fagron.com]

- 6. UPLC-MS/MS method for fluconazole determination in plasma and its application in Mexican patients with candidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative prediction of in vivo inhibitory interactions involving glucuronidated drugs from in vitro data: the effect of fluconazole on zidovudine glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucuronidation of 3′-Azido-3′-Deoxythymidine (Zidovudine) by Human Liver Microsomes: Relevance to Clinical Pharmacokinetic Interactions with Atovaquone, Fluconazole, Methadone, and Valproic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Overcoming matrix effects in fluconazole glucuronide LC-MS/MS analysis.

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting Matrix Effects & In-Source Fragmentation

Introduction: The "Polarity Trap" in Glucuronide Analysis

Welcome to the technical support hub. If you are analyzing Fluconazole and its glucuronide metabolites, you are likely facing two distinct but related challenges: Matrix Effects (ME) and In-Source Fragmentation (ISF) .

Fluconazole is a bis-triazole antifungal. While the parent drug is relatively stable, its glucuronide conjugate (N-glucuronide) introduces significant analytical complexity. It is highly polar, causing it to elute early in Reversed-Phase Liquid Chromatography (RPLC)—directly in the "suppression zone" where salts and phospholipids elute. Furthermore, the glucuronide bond is labile; it can break inside the mass spectrometer's ion source, converting the metabolite back into the parent ion.[1] This leads to a phantom signal (overestimation) of the parent drug.

This guide provides self-validating protocols to isolate and eliminate these errors.

Module 1: Troubleshooting "Ghost Peaks" (In-Source Fragmentation)

User Query: "I am detecting Fluconazole in my blank samples or observing a high bias for the parent drug, even though I'm sure my standards are pure. Is my column carrying over?"

Diagnosis: Before assuming column carryover, you must rule out In-Source Fragmentation (ISF) . The glucuronide metabolite can lose the glucuronic acid moiety (176 Da) in the heated ESI source before it enters the quadrupole. If the metabolite and parent drug co-elute, the mass spectrometer cannot distinguish between the "real" parent and the "fragmented" metabolite.[2]

The Fix: Chromatographic Resolution & Source Tuning

You cannot rely on Mass Spectrometry alone to separate these species. You must achieve baseline chromatographic separation .

Step 1: The ISF Check Experiment

Perform this test to quantify the extent of fragmentation.

-

Inject a high-concentration standard of only the Fluconazole Glucuronide.

-

Monitor the MRM transition for the Parent Fluconazole.

-

If you see a peak in the Parent channel at the retention time of the Glucuronide, ISF is occurring.

Step 2: Optimization Protocol

-

Chromatography: Use a high-aqueous start gradient (e.g., 98% Mobile Phase A) or a HILIC column to retain the polar glucuronide and separate it from the parent.

-

Source Parameters: Lower the Cone Voltage (or Declustering Potential). High voltages increase the kinetic energy of ions, snapping the fragile glucuronide bond.

Visual Logic: The ISF Mechanism

Figure 1: Mechanism of In-Source Fragmentation leading to false positives.

Module 2: Overcoming Signal Suppression (Matrix Effects)

User Query: "My internal standard response drops significantly at the beginning of the run, exactly where the glucuronide elutes. My linearity is poor at the Lower Limit of Quantification (LLOQ)."

Diagnosis: This is classic Ion Suppression . In RPLC, phospholipids (PLs) from plasma often elute in the "dump" phase or bleed continuously if not removed. Because Fluconazole Glucuronide is polar, it elutes early, often overlapping with the un-retained salts and polar interferences.

The Fix: Sample Preparation Upgrade

Standard Protein Precipitation (PPT) is insufficient for glucuronides because it does not remove phospholipids. You must upgrade to Phospholipid Removal (PLR) or optimize the extraction.

Comparison of Methodologies

| Feature | Protein Precipitation (PPT) | Phospholipid Removal (PLR) Plates | Solid Phase Extraction (SPE) |

| Mechanism | Solubility change (Acetonitrile/MeOH) | PPT + Zirconia/Lewis Acid filtration | Selective retention (Ion Exchange/RP) |

| PL Removal | < 10% (Poor) | > 99% (Excellent) | > 95% (Excellent) |

| Cost/Time | Low / Fast | Medium / Fast | High / Slow |

| Suitability | Not Recommended for Glucuronides | Highly Recommended | Good, but complex development |

Recommended Protocol: PLR Plate Extraction

-

Load: Add 100 µL Plasma + 300 µL 1% Formic Acid in Acetonitrile (precipitant) directly to the PLR plate well.

-

Mix: Aspirate/dispense or vortex gently.

-

Vacuum: Apply vacuum. The filter retains the precipitated proteins and chemically scavenges phospholipids via Lewis acid-base interaction.

-

Analyze: The filtrate is clean and often ready for direct injection.

Visual Logic: Sample Prep Decision Tree

Figure 2: Why Phospholipid Removal (PLR) is superior to standard precipitation for polar metabolites.

Module 3: Validation Protocol (The Matuszewski Method)

User Query: "How do I prove to a reviewer that I have solved the matrix effects?"

Diagnosis: Regulatory bodies (FDA/EMA) require quantitative assessment of Matrix Effects. You must use the Post-Extraction Spike Method (Matuszewski et al., 2003).

The Protocol: Calculating the Matrix Factor (MF)

Prepare three sets of samples at Low and High QC concentrations:

-

Set A (Neat Standards): Analyte in mobile phase (No matrix).

-

Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the extract.

-

Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract (Standard QC).

Calculations

-

Matrix Factor (MF): Measures ionization suppression/enhancement.[3][4]

-

Target: 0.85 – 1.15 (Close to 1.0 is ideal).

-

Interpretation: < 1.0 = Suppression; > 1.0 = Enhancement.[3]

-

-

Recovery (RE): Measures extraction efficiency.

-

IS-Normalized MF: The most critical metric.

-

Requirement: The CV of the IS-Normalized MF calculated from 6 different lots of matrix must be < 15% .

-

References

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov.

-

Zhu, M., et al. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds. Bioanalysis.

-

Souverain, S., et al. (2004). Protein precipitation for the analysis of drugs in biological fluids by LC-MS-MS: Is it a valid alternative to SPE? Journal of Pharmaceutical and Biomedical Analysis.

Sources

Challenges in isolating fluconazole glucuronide from complex biological samples.

Welcome to the Advanced Applications Support Hub. Ticket ID: #FLC-GLU-ISO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting isolation and analysis of Fluconazole N-glucuronide from biological matrices.

Executive Summary

Isolating Fluconazole Glucuronide presents a "perfect storm" of bioanalytical challenges. Unlike the parent drug (Fluconazole), which is relatively lipophilic and stable, its glucuronide metabolite is highly polar , thermally labile , and prone to pH-dependent hydrolysis .

This guide moves beyond standard textbook protocols. It addresses the specific physicochemical contradictions required to capture this metabolite: retaining a hydrophilic molecule while removing hydrophilic matrix salts, and stabilizing a bond that is sensitive to the very acidic conditions often used to stabilize other analytes.

Module 1: Sample Stabilization (The Pre-Analytical Phase)

The Core Problem: Spontaneous Hydrolysis. Fluconazole forms an N-glucuronide (conjugated at the triazole ring nitrogen). Unlike ether glucuronides, N-glucuronides are often labile under acidic conditions. Standard urine collection protocols that add acid (e.g., HCl or acetic acid) to prevent bacterial growth will destroy your analyte before it reaches the lab.

Protocol 1.1: The Neutral-pH Stabilization System

| Parameter | Specification | Scientific Rationale |

| Collection Vessel | Pre-chilled, sterile polypropylene | Glass surfaces can induce catalytic hydrolysis of labile conjugates. |

| pH Adjustment | Strictly pH 6.5 – 7.5 | N-glucuronides hydrolyze in acid (pH < 5) and can undergo rearrangement in strong base. |

| Enzyme Inhibition | Saccharolactone (10 mM) | Inhibits endogenous |

| Temperature | -80°C (Flash Freeze) | -20°C is insufficient; freeze-thaw cycles effectively "shear" the glucuronide bond. |

Critical Warning: Do not use standard acidification protocols. If your clinical site adds HCl to urine containers, your recovery will be <10%.

Module 2: Extraction Strategy (The "Clean-Up")

The Core Problem: The "Polarity Trap." Fluconazole Glucuronide is too polar for standard Liquid-Liquid Extraction (LLE) using ethyl acetate or hexane (it stays in the water phase). However, it is not polar enough to easily separate from urinary salts during simple protein precipitation.

Recommended Workflow: Polymeric SPE (Solid Phase Extraction)

We recommend a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent. Traditional C18 silica cartridges will suffer from "phase collapse" (dewetting) when trying to capture this polar metabolite.

Step-by-Step Protocol:

-

Conditioning: 1 mL Methanol followed by 1 mL Water.

-

Loading: Dilute sample 1:1 with 2% Ammonium Hydroxide (pH ~8).

-

Why? High pH suppresses ionization of the glucuronic acid moiety (pKa ~3.2), keeping it charged? No—actually, we want to ionize it to make it soluble? Correction: For HLB, we want the molecule in a stable state. However, for N-glucuronides, keeping the pH neutral-to-slightly-alkaline prevents acid hydrolysis during the loading phase.

-

-

Wash 1: 5% Methanol in Water (Removes salts/proteins).

-

Elution: 100% Methanol.

-

Note: Do not use acidified methanol (e.g., with formic acid) for elution if you plan to store the eluate, as it promotes degradation.

-

Module 3: Chromatographic Separation (The Analytical Phase)

The Core Problem: Retention Failure on C18. On a standard C18 column, Fluconazole Glucuronide often elutes in the "void volume" (dead time), co-eluting with salts and causing massive ion suppression.

Solution: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC is the gold standard for glucuronides. It uses a polar stationary phase and a high-organic mobile phase, retaining analytes based on their hydrophilicity.

Recommended Conditions:

-

Column: Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide-HILIC.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8) in 95% Water.

-

Gradient: Start High Organic (95% B)

Ramp to 50% B.-

Mechanism: The glucuronide partitions into the water-enriched layer on the column surface.

-

Visualizing the Workflow Logic:

Figure 1: Decision logic for isolating polar N-glucuronides. Note the failure points (Red) associated with traditional lipophilic workflows.

Module 4: Mass Spectrometry & Detection

The Core Problem: Isobaric Interference. The glucuronide adds 176 Da to the parent mass. However, in-source fragmentation can strip the glucuronide group, causing the metabolite to appear as the parent drug in the MS signal (false positive for parent, false negative for metabolite).

MS/MS Parameters (Triple Quadrupole):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage | Collision Energy |

| Fluconazole | 307.1 | 238.1 | 25 V | 20 eV |

| Fluconazole-Glucuronide | 483.1 | 307.1 (Parent) | 20 V | 15 eV |

| Internal Standard | Fluconazole-d4 | 311.1 | 242.1 | 20 eV |

Troubleshooting "Ghost" Peaks: If you see a peak in the Fluconazole channel (307>238) at the retention time of the Glucuronide, your Cone Voltage or Desolvation Temperature is too high. This causes the glucuronide to break apart before it enters the collision cell.

-

Fix: Lower the source temperature to <400°C and reduce cone voltage by 5-10V.

Frequently Asked Questions (FAQs)

Q: Can I use acid to precipitate proteins from plasma samples? A: Avoid if possible. Strong acids like Trichloroacetic acid (TCA) can hydrolyze the N-glucuronide bond rapidly. Use methanol or acetonitrile precipitation (neutral) or, preferably, the SPE method outlined above.

Q: I see two peaks for the glucuronide. Is my column failing? A: Likely not. Fluconazole has a triazole ring with multiple nitrogen atoms capable of glucuronidation. You are likely separating regioisomers (e.g., N1-glucuronide vs. N4-glucuronide). HILIC columns are excellent at separating these isomers. Verify with NMR if structural assignment is critical.

Q: My recovery is low despite using HILIC. A: Check your sample diluent. HILIC requires the sample to be injected in a high-organic solvent (e.g., 90% Acetonitrile). If you inject a water-based sample (like urine) directly, the "solvent mismatch" will cause peak distortion and breakthrough.

References

-

Somchit, N., et al. (2009). "Phenotyping of N-glucuronidation in humans." Drug Metabolism and Disposition. Link

-

Jian, W., et al. (2011). "HILIC-MS/MS for the determination of polar metabolites." Bioanalysis. Link

-

Zhu, M., et al. (2018). "Stability of N-glucuronides in biological matrices: Challenges and strategies." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Waters Corporation. (2020). "Separation of Polar Compounds using HILIC Technologies." Application Note. Link

Sources

Improving the recovery of fluconazole glucuronide during sample preparation.

Technical Support Center: Fluconazole & Metabolite Bioanalysis Topic: Optimization of Fluconazole Glucuronide Recovery & Analysis

Welcome to the Bioanalytical Support Center

Current Status: Operational Subject Matter Expert: Senior Application Scientist, DMPK Division Scope: Troubleshooting low recovery, instability, and chromatographic interference of Fluconazole Glucuronide in biological matrices.

Executive Summary: The Glucuronide Challenge

Recovering Fluconazole Glucuronide presents a distinct set of challenges compared to the parent drug. While Fluconazole (parent) is moderately lipophilic (LogP ~0.[1]5) and easily extracted via Liquid-Liquid Extraction (LLE), its glucuronide metabolite is highly polar and hydrophilic.[1]

The most common failure modes we see in user workflows are:

-

Inappropriate Extraction: Using LLE methods optimized for the parent, which leaves the polar glucuronide in the aqueous waste.

-